N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide
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Overview
Description
“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide” is a complex organic compound. The core structure of this compound is a benzofuran ring, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods have been found to yield fewer side reactions and are conducive to the construction of complex benzofuran ring systems .Chemical Reactions Analysis
The chemical reactions involving benzofuran compounds are diverse. For instance, a new one-pot synthesis of a benzofuran-fused N-heterocycle can be achieved by AlCl3-mediated C–C followed by a C–O bond formation . This new compound can potentially be used as an inhibitor of PDE4B .Scientific Research Applications
Synthesis and Structural Analysis
Research efforts have led to the synthesis and structural elucidation of various benzofuran derivatives, showcasing the chemical versatility and potential for modification of these compounds. For instance, synthetic methodologies have been developed to create benzofuran and tetrahydrobenzofuran compounds with potential use as drug molecules, such as benzbromarone and amiodarone, demonstrating the synthetic accessibility of medically relevant benzofuran derivatives (Huang et al., 2019). Additionally, the synthesis of novel derivatives incorporating the benzofuran moiety has been explored, with findings indicating significant antinociceptive and anti-inflammatory activities, pointing towards potential therapeutic applications (Kizimova et al., 2019).
Biological Activities and Potential Therapeutic Uses
Benzofuran derivatives exhibit a range of biological activities, including antiproliferative , antimicrobial , and antifungal effects, which are crucial for the development of new therapeutic agents. For example, specific benzofuran compounds have shown antiproliferative potential against cancer cells, with some derivatives inhibiting glucose-6-phosphate dehydrogenase (G6PDH), suggesting a potential role in cancer treatment (Santoshkumar et al., 2016). Moreover, certain benzofuran derivatives have demonstrated significant antimicrobial activity , offering a pathway for the development of new antimicrobial agents (Koca et al., 2005).
Agricultural Applications
In the realm of agriculture, benzofuran derivatives have been identified as potential fungicides , with novel oxime ether strobilurin derivatives containing substituted benzofurans showing promising fungicidal activities against various plant pathogens. This research underscores the potential of benzofuran derivatives in developing new agricultural chemicals to combat fungal diseases (Xie et al., 2015).
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have also been developed and utilized as anticancer agents .
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Pharmacokinetics
Benzofuran compounds are known to have good solubility and low sensitivity towards acids, which can contribute to their bioavailability .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects on different types of cancer cells .
Action Environment
It is known that the efficacy of benzofuran compounds can be influenced by various factors, including the presence of other compounds and the ph of the environment .
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-5-oxo-5-phenylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-18(15-7-2-1-3-8-15)10-6-12-20(23)21-13-16-14-24-19-11-5-4-9-17(16)19/h1-5,7-9,11,16H,6,10,12-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEORCANIAPFWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CCCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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